5-Phenyldodecane
Overview
Description
5-Phenyldodecane: is an organic compound classified as an alkylbenzene. It consists of a dodecane chain substituted at the fifth carbon by a phenyl group. The molecular formula of this compound is C18H30 , and it has a molecular weight of 246.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions:
5-Phenyldodecane can be synthesized through the Friedel-Crafts alkylation of benzene with 1-dodecene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the carbocation: The Lewis acid catalyst facilitates the formation of a carbocation from 1-dodecene.
Electrophilic aromatic substitution: The carbocation then reacts with benzene to form this compound.
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of zeolite catalysts . These catalysts enhance the selectivity and yield of the desired product by promoting the formation of more external phenyl isomers . The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product yield.
Chemical Reactions Analysis
Types of Reactions:
5-Phenyldodecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically leads to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions can convert this compound into its corresponding alkane.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Scientific Research Applications
5-Phenyldodecane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity. Researchers investigate its chemical properties and reactions to understand the behavior of similar compounds.
Biology: Studies on the biological activity of alkylbenzenes often include this compound to evaluate its effects on biological systems.
Medicine: While not a primary focus, derivatives of this compound may be explored for potential pharmaceutical applications.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyldodecane in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. For example, in the Friedel-Crafts alkylation, the Lewis acid catalyst facilitates the formation of a carbocation from 1-dodecene, which then reacts with benzene to form this compound .
In biological systems, the exact mechanism of action may vary depending on the specific application and target. the general principle involves the interaction of this compound with cellular components, potentially affecting membrane structures or signaling pathways.
Comparison with Similar Compounds
- 1-Phenyldodecane
- 2-Phenyldodecane
- 3-Phenyldodecane
- 4-Phenyldodecane
- 6-Phenyldodecane
Comparison:
5-Phenyldodecane is unique among its isomers due to the position of the phenyl group on the fifth carbon of the dodecane chain. This positioning can influence its chemical reactivity and physical properties. For instance, the location of the phenyl group can affect the compound’s boiling point, solubility, and interaction with other molecules .
Properties
IUPAC Name |
dodecan-5-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h9,11-12,15-17H,3-8,10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWGLOPXKCTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875107 | |
Record name | BENZENE, (1-BUTYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000584 [mmHg] | |
Record name | 5-Phenyldodecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12143 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2719-63-3 | |
Record name | 5-Phenyldodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyldodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-BUTYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyldodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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